Home > Products > Building Blocks P7151 > alpha-Ketoglutaramate
alpha-Ketoglutaramate - 18465-19-5

alpha-Ketoglutaramate

Catalog Number: EVT-401794
CAS Number: 18465-19-5
Molecular Formula: C5H7NO4
Molecular Weight: 145.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alpha-ketoglutaramate is an organic compound identified as an intermediate in mammalian glutamine metabolism. [ [, , ] ] It is generated primarily through the action of two enzymes:

  • Glutamine transaminase K: This enzyme catalyzes the transfer of the amino group from glutamine to an alpha-keto acid acceptor, yielding alpha-ketoglutaramate and a corresponding amino acid. [ [] ]
  • Omega-amidase: This enzyme catalyzes the hydrolysis of alpha-ketoglutaramate into alpha-ketoglutarate and ammonia. [ [, ] ]

This metabolic route, often termed the "glutaminase II pathway," represents an alternative pathway for glutamine utilization distinct from the conventional glutaminase pathway. [ [] ] Alpha-ketoglutaramate plays a crucial role in nitrogen metabolism, particularly in the brain and kidney. [ [, ] ]

Future Directions
  • Investigating its Role in Neurological Disorders: Given its involvement in glutamate homeostasis and ammonia production in the brain, exploring its potential link to neurological disorders like hepatic encephalopathy and ischemic infarction warrants further investigation. [ [, ] ]

Glutamine

  • Relevance: Glutamine is the primary precursor of alpha-ketoglutaramate. It is converted to alpha-ketoglutaramate through the glutaminase II pathway, which involves the enzymes glutamine transaminase K and omega-amidase. [, , ] This pathway is distinct from the more commonly known glutaminolysis pathway, which involves the conversion of glutamine to glutamate via glutaminase 1 (GLS1). [, ]

Glutamate

  • Relevance: Glutamate is closely related to alpha-ketoglutaramate. While alpha-ketoglutaramate is produced through the glutaminase II pathway, glutamate can be produced from alpha-ketoglutarate through glutamate dehydrogenase. [, ] This pathway becomes upregulated in cancer cells when GLS1, the enzyme responsible for converting glutamine to glutamate, is inhibited. [, ]

Alpha-Ketoglutarate (aKG)

  • Relevance: Alpha-ketoglutarate is a downstream metabolite in the glutaminase II pathway. Alpha-ketoglutaramate, produced from glutamine, is converted to alpha-ketoglutarate by the enzyme omega-amidase. [, , ] Alpha-ketoglutarate can then be further metabolized in the TCA cycle or utilized for other metabolic processes.

Dichlorovinylcysteine

  • Relevance: Dichlorovinylcysteine is a substrate for glutamine transaminase K, one of the enzymes involved in the glutaminase II pathway that produces alpha-ketoglutaramate. [] This enzyme, also known as dichlorovinylcysteine beta-lyase, exhibits broad substrate specificity and can metabolize both DCVC and glutamine.

Alpha-Ketosuccinamate

  • Relevance: Alpha-ketosuccinamate is a potential substrate for the enzyme omega-amidase, which catalyzes the conversion of alpha-ketoglutaramate to alpha-ketoglutarate. [] While alpha-ketoglutaramate is considered the natural substrate for omega-amidase, the enzyme's broad specificity suggests it may also act on alpha-ketosuccinamate.

Alanine

  • Relevance: Alanine production is altered in a fashion similar to ammonia formation in LLC-PK1 cells during acute pH regulation of ammoniagenesis, a process where glutamine metabolism plays a significant role, potentially involving the glutaminase II pathway and alpha-ketoglutaramate. []

Aspartate

  • Relevance: Aspartate production remained unaffected in LLC-PK1 cells during acute pH regulation of ammoniagenesis, unlike alanine and ammonia production, suggesting its involvement in alternative metabolic pathways, possibly distinct from the glutaminase II pathway producing alpha-ketoglutaramate. []
Source and Classification

Alpha-ketoglutaramate is derived from the amino acid glutamine and is classified as an alpha-keto acid. It is often synthesized through enzymatic or chemical methods involving glutamine or its derivatives. This compound has garnered attention for its potential roles in metabolic processes and its implications in diseases such as cancer and hepatic encephalopathy .

Synthesis Analysis

The synthesis of alpha-ketoglutaramate can be achieved through several methods:

Technical Parameters

  • Enzymatic Conditions: The enzymatic synthesis typically requires controlled pH levels and specific temperatures to optimize enzyme activity.
  • Chemical Reaction Conditions: The chemical synthesis may involve temperature adjustments and the use of solvents to facilitate reactions.
Molecular Structure Analysis

Alpha-ketoglutaramate possesses the following structural characteristics:

  • Molecular Formula: C₅H₈N₂O₄
  • Molecular Weight: Approximately 160.12 g/mol
  • Structural Features: The compound contains an alpha-keto group (C=O) adjacent to a carboxylic acid group, which significantly influences its reactivity and interaction with enzymes.
Chemical Reactions Analysis

Alpha-ketoglutaramate is involved in several key biochemical reactions:

Relevant Technical Details

  • Reaction Conditions: Many reactions involving alpha-ketoglutaramate require specific pH levels (typically around neutral) and temperatures conducive to enzyme activity.
  • By-products: Reactions may yield by-products such as 5-oxoproline and alpha-ketoglutarate, necessitating purification steps to isolate the desired product .
Mechanism of Action

The mechanism by which alpha-ketoglutaramate exerts its biological effects primarily revolves around its interaction with enzymes:

  • Enzyme Activity Modulation: As a substrate for omega-amidase, it aids in the hydrolysis of amide bonds in various nitrogenous compounds, thus playing a role in nitrogen metabolism.
  • Influence on Disease Processes: Its involvement in metabolic pathways makes it relevant in conditions like hepatic encephalopathy, where altered nitrogen metabolism leads to increased ammonia levels .

Data Analysis

Research indicates that alterations in the levels of alpha-ketoglutaramate can serve as biomarkers for certain diseases, highlighting its potential diagnostic utility.

Physical and Chemical Properties Analysis

Alpha-ketoglutaramate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water, which facilitates its use in biological assays.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on the form (e.g., sodium salt vs. free acid), but generally falls within typical ranges for organic acids.

Relevant Data

  • pH Stability Range: Typically stable between pH 5 to 7.
  • Storage Conditions: Should be stored at low temperatures to prevent degradation.
Applications

Alpha-ketoglutaramate has numerous scientific applications:

  1. Biochemical Research: It is widely used as a substrate for studying enzyme kinetics related to amino acid metabolism.
  2. Clinical Diagnostics: Its levels can serve as biomarkers for diseases like hepatic encephalopathy and certain cancers .
  3. Therapeutic Potential: Investigations into its role in metabolic disorders may lead to therapeutic applications aimed at modulating nitrogen metabolism.
Biochemical Pathways Involving Alpha-Ketoglutaramate

Glutaminase II (GTωA) Pathway: Transamination and Hydrolysis Mechanisms

The Glutaminase II pathway—alternatively termed the glutamine transaminase-ω-amidase (GTωA) pathway—represents a fundamental but underappreciated route for converting glutamine to α-ketoglutarate (α-ketoglutarate). This pathway operates independently of the canonical glutaminase I pathway, which relies on phosphate-activated glutaminase enzymes. The GTωA pathway comprises two sequential enzymatic reactions: transamination of glutamine to alpha-ketoglutaramate (KGM) followed by hydrolysis of KGM to α-ketoglutarate and ammonia [1] [3]. This pathway exhibits widespread distribution across mammalian tissues, microorganisms, and plants, highlighting its evolutionary conservation and metabolic significance in nitrogen management [6] [8].

Role of Glutamine Transaminases in KGM Formation

Glutamine transaminases initiate the GTωA pathway by catalyzing the transfer of the α-amino group from glutamine to an α-keto acid acceptor. This reaction generates KGM and the corresponding L-amino acid. Mammalian systems express two principal glutamine transaminases exhibiting distinct tissue distributions and substrate specificities:

  • Glutamine Transaminase K (GTK): Predominantly found in kidney mitochondria and cytosol, but also present in liver and brain. GTK demonstrates broad substrate specificity, efficiently utilizing α-keto-γ-methiolbutyrate (the α-keto acid analogue of methionine) and phenylpyruvate [3] [8]. Human GTK is annotated as KYAT1 and functions as a homodimer [6].
  • Glutamine Transaminase L (GTL): Primarily located in liver cytosol and mitochondria, with lower activity in other tissues. Human GTL is annotated as KYAT3 and also functions as a homodimer [6]. Like GTK, it exhibits broad specificity but shows particular efficiency with certain α-keto acids like glyoxylate [3].

Table 1: Properties of Mammalian Glutamine Transaminases

PropertyGlutamine Transaminase K (GTK/KYAT1)Glutamine Transaminase L (GTL/KYAT3)
Primary Tissue LocationKidney, Liver, BrainLiver
Subcellular LocationCytosol, MitochondriaCytosol, Mitochondria
Major α-Keto Acid Acceptorsα-Keto-γ-methiolbutyrate, PhenylpyruvateGlyoxylate, Pyruvate
Human GeneKYAT1KYAT3
Quaternary StructureHomodimerHomodimer

Both enzymes are pyridoxal 5'-phosphate (PLP)-dependent and exhibit overlapping substrate specificities. This broad specificity has historically led to confusion in nomenclature, as these enzymes are also capable of transaminating other amino acids like phenylalanine, kynurenine (hence the KAT designation), and methionine [3] [6] [8]. Crucially, among all potential amino acid substrates, glutamine exhibits the highest catalytic efficiency for both human GTK and mouse GTL [3]. The concentration of glutamine in human tissues (~9 mM) vastly exceeds that of other potential substrates like kynurenine (~22 µM), underscoring its physiological relevance as the primary substrate [3]. The mitochondrial localization of these transaminases is particularly advantageous for rapidly dividing cells, including cancers, as it allows anaplerotic α-ketoglutarate production from glutamine even under hypoxic conditions, provided α-keto acid acceptors are available [2] [3].

ω-Amidase-Catalyzed Conversion of KGM to α-Ketoglutarate (α-ketoglutarate)

The second and committed step of the GTωA pathway is the hydrolysis of KGM to α-ketoglutarate and ammonium, catalyzed by the enzyme ω-amidase (formally named ω-amidodicarboxylate amidohydrolase; EC 3.5.1.3). ω-Amidase, encoded by the NIT2 gene in humans, is expressed in all mammalian tissues investigated, with the highest activity observed in liver and kidney [1] [3] [6]. This enzyme exhibits strict specificity towards ω-amidodicarboxylates, with KGM being its primary physiological substrate.

A critical biochemical feature of KGM is its spontaneous cyclization in aqueous solution. At physiological pH (7.2), KGM exists in an equilibrium where 99.7% is in the enzymatically unreactive lactam form (2-hydroxy-5-oxoproline), and only 0.3% is present in the open-chain form, which is the true substrate for ω-amidase [3] [6]. To overcome this thermodynamic challenge, ω-amidase has evolved an exceptionally high affinity (low Km) for the open-chain form of KGM, ensuring efficient catalytic conversion despite its low concentration [3]. The reaction catalyzed by ω-amidase is irreversible under physiological conditions, driving the GTωA pathway towards α-ketoglutarate production [5]:

α-Ketoglutaramate (open-chain) + H₂O → α-Ketoglutarate + NH₄⁺

The α-ketoglutarate generated enters the tricarboxylic acid (TCA) cycle, serving as a crucial anaplerotic substrate for energy production and biosynthetic precursor generation. The ammonia released is incorporated into urea in the liver or used in other biosynthetic pathways. The broad tissue distribution and high activity of ω-amidase underscore its fundamental role in nitrogen metabolism and glutamine utilization beyond the glutaminase I pathway [1] [5] [6].

Interplay Between KGM and the Methionine Salvage Pathway

The GTωA pathway exhibits a critical metabolic intersection with the methionine salvage pathway (MSP), particularly through the activity of glutamine transaminase K (GTK). During polyamine biosynthesis (spermine and spermidine production), the thiomethyl group of S-adenosylmethionine (SAM) is incorporated into 5'-methylthioadenosine (MTA). The MSP salvages this thiomethyl group and the carbon skeleton for methionine regeneration [3] [8].

The final step of the MSP involves the transamination of α-keto-γ-methiolbutyrate (KMB) to L-methionine. Glutamine serves as the preferred amino donor for this transamination reaction, catalyzed primarily by GTK [3] [8]. The reaction proceeds as follows:

L-Glutamine + α-Keto-γ-methiolbutyrate (KMB) ⇆ α-Ketoglutaramate (KGM) + L-Methionine

This reaction directly links methionine salvage to KGM production. The KGM generated is subsequently hydrolyzed to α-ketoglutarate and ammonia by ω-amidase, effectively closing both the MSP and GTωA cycles [3] [8]. Homologs of mammalian GTK perform this transamination step in bacteria and plants, emphasizing the evolutionary conservation of this metabolic link [3]. Given the essential role of polyamines in cellular proliferation (e.g., nucleic acid stability, translation regulation), the GTK-mediated closure of the MSP via glutamine transamination and KGM formation is particularly significant for rapidly dividing cells, including cancer cells [2] [3] [8].

KGM in the Glutamate-Glutamine Cycle: Implications for Brain Metabolism

The glutamate-glutamine cycle represents a cornerstone of nitrogen and neurotransmitter metabolism within the central nervous system. Astrocytes convert glutamate, an excitatory neurotransmitter, to glutamine via glutamine synthetase (GS), utilizing ATP and ammonia. Glutamine is then released into the extracellular space and taken up by neurons, where it is converted back to glutamate primarily by phosphate-activated glutaminase (glutaminase I pathway) [7] [10]. However, the GTωA pathway provides an alternative route for glutamine metabolism in the brain.

Glutamine transaminase (predominantly GTK) and ω-amidase activities, though lower than in liver or kidney, are present in brain tissue [3] [7]. This pathway contributes to brain α-ketoglutarate production and nitrogen disposal. Its significance becomes markedly apparent under pathological conditions associated with hyperammonemia, such as hepatic encephalopathy (HE) and urea cycle disorders. When liver function is compromised, ammonia detoxification via hepatic urea synthesis is impaired, leading to elevated systemic ammonia levels. The brain increases its uptake of ammonia, which is trapped by astrocytes via GS, resulting in excessive glutamine accumulation [3] [7] [10].

This osmotic stress from glutamine accumulation contributes to astrocyte swelling and cerebral edema, hallmarks of HE. Concurrently, the increased glutamine pool serves as substrate for transaminases, leading to elevated KGM production. KGM is efficiently hydrolyzed by ω-amidase, but under conditions of massive ammonia overload and potential alterations in enzyme activities, KGM can accumulate. Research has consistently demonstrated that KGM levels are significantly elevated in the cerebrospinal fluid (CSF) of patients with hepatic encephalopathy, and the concentration correlates strongly with the severity of neurological impairment [3] [10]. Similarly, urinary KGM excretion is markedly increased in patients with inborn errors of the urea cycle (e.g., ornithine transcarbamylase deficiency) and citrin deficiency, serving as a sensitive biomarker for these hyperammonemic conditions [3] [10].

Table 2: KGM Alterations in Brain Metabolism and Disease Models

ConditionTissue/FluidKGM Level ChangeAssociated Metabolic ChangesReference Context
Normal BrainTissueLow (µM range)Balanced Glutamate-Glutamine cycling [3] [7]
Hepatic EncephalopathyCerebrospinal Fluid (CSF)↑↑↑ (Markedly Elevated)Hyperammonemia, Astrocyte Swelling, ↑ Glutamine [3] [10]
Urea Cycle DisordersUrine↑↑↑ (Markedly Elevated)Hyperammonemia, ↑ Plasma Glutamine [3] [10]
Chronic HE (Rat TAA Model)Brain Tissue↓ (~1.2-2.5 fold)Impaired ω-Amidase/GTK activity, ↑ α-ketoglutarate [7]
Citrin DeficiencyUrine↑↑Hyperammonemia, ↑ Plasma Citrulline, Arginine [3] [10]

Recent studies using rat models of chronic hepatoencephalopathy (HE) induced by thioacetamide (TAA) reveal a complex dysregulation of the GTωA pathway enzymes and metabolites. While HE is characterized by hyperammonemia and glutamine accumulation, findings show a decrease in brain ω-amidase activity (~3%) and glutamine transaminase K activity (~10%) after prolonged TAA exposure [7]. Paradoxically, this was accompanied by a significant increase in α-ketoglutarate levels (~1.5-12 fold across plasma, liver, kidney, brain) and a decrease in KGM levels (~1.2-2.5 fold) [7]. This suggests a potential inhibition or saturation of the transaminase step or a shift in substrate flux, leading to an imbalance in the α-ketoglutarate/KGM ratio. This ratio is proposed as a potential diagnostic indicator for assessing the progression of chronic HE, highlighting the critical interplay between KGM dynamics and brain energy metabolism under pathological stress [7]. The accumulation of KGM or its precursors may contribute to neurotoxicity through mechanisms still under investigation, potentially involving mitochondrial dysfunction or modulation of neurotransmitter systems [3] [10].

Properties

CAS Number

18465-19-5

Product Name

alpha-Ketoglutaramate

IUPAC Name

5-amino-2,5-dioxopentanoic acid

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

InChI

InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10)

InChI Key

COJBGNAUUSNXHX-UHFFFAOYSA-N

SMILES

C(CC(=O)N)C(=O)C(=O)O

Synonyms

2-oxoglutaramate
alpha-ketoglutaramate

Canonical SMILES

C(CC(=O)N)C(=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.